molecular formula C11H22INO4 B12835803 2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide

2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide

Cat. No.: B12835803
M. Wt: 359.20 g/mol
InChI Key: VZEHQHHLNZRFSL-UHFFFAOYSA-N
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Description

2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide is a complex organic compound with a unique structure that includes a carboxypentanoyl group and a trimethylethan-1-aminium iodide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide typically involves the esterification of 5-carboxypentanoic acid with N,N,N-trimethylethan-1-aminium iodide. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactors where the reactants are continuously fed and the product is continuously removed. This process ensures high efficiency and yield. The use of automated systems for monitoring and controlling reaction conditions is crucial to maintain the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-((5-Carboxypentanoyl)oxy)ethoxycarbonylbenzoic acid: Shares a similar carboxypentanoyl group but differs in the rest of the structure.

    N-(5-Amino-5-carboxypentanoyl)-L-cysteinyl-D-valine: Contains a similar carboxypentanoyl group but is part of a peptide structure.

Uniqueness

2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide is unique due to its combination of a carboxypentanoyl group with a trimethylethan-1-aminium iodide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C11H22INO4

Molecular Weight

359.20 g/mol

IUPAC Name

2-(5-carboxypentanoyloxy)ethyl-trimethylazanium;iodide

InChI

InChI=1S/C11H21NO4.HI/c1-12(2,3)8-9-16-11(15)7-5-4-6-10(13)14;/h4-9H2,1-3H3;1H

InChI Key

VZEHQHHLNZRFSL-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCOC(=O)CCCCC(=O)O.[I-]

Origin of Product

United States

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